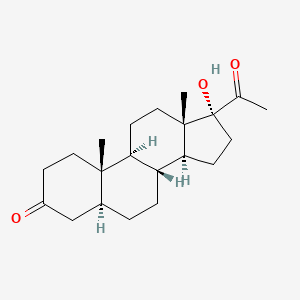

(5alpha)-17-Hydroxypregnane-3,20-dione

Overview

Description

(5alpha)-17-Hydroxypregnane-3,20-dione, also known as 17-OHP, is a steroid hormone produced by the adrenal glands and is an important precursor in the synthesis of other steroid hormones. It is an important intermediate in the biosynthesis of cortisol and testosterone, and plays a key role in maintaining homeostasis in the body. 17-OHP is also involved in the regulation of electrolyte balance, blood pressure, and the metabolism of carbohydrates, proteins, and lipids. This hormone is involved in a variety of physiological processes, including the regulation of the immune system, and is a key indicator for the diagnosis of certain endocrine disorders.

Scientific Research Applications

Endocrine System Disorders

Studies have identified the role of pregnane derivatives in conditions related to the endocrine system, such as congenital adrenal hyperplasia and disorders involving steroidogenesis. For example, Shackleton and Małunowicz (2003) discuss a novel steroid disorder associated with genital ambiguity, named apparent pregnene hydroxylation deficiency (APHD), which features overproduction of pregnenolone and progesterone leading to altered steroid biosynthesis (Shackleton & Małunowicz, 2003).

Neurological and Psychiatric Conditions

Research indicates the potential therapeutic benefits of allopregnanolone, a metabolite of pregnenolone, for treating stress-related diseases, including PTSD, depression, and alcohol use disorders. Boero, Porcu, and Morrow (2019) highlight allopregnanolone's pleiotropic actions, which may underlie its ability to promote recovery across various illnesses by modulating GABAA receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling (Boero, Porcu, & Morrow, 2019).

Cardiovascular Health

Research into serotonin (5-HT) and its derivatives like 5-Hydroxytryptamine3-receptor antagonists (5-HT3-RA) has explored their implications for cardiovascular health. Studies by Brygger and Herrstedt (2014) review the cardiac side effects of 5-HT3-RAs, which are important in the context of chemotherapy-induced nausea and vomiting but may have implications for blood pressure regulation and cardiovascular disease (Brygger & Herrstedt, 2014).

Mood, Mental State, and Memory

The interaction between sex steroids and serotonin mechanisms, particularly in the context of mood disorders, schizophrenia, and Alzheimer's disease, is a significant area of study. Fink et al. (1999) discuss how sex steroids, including testosterone and its metabolites, influence serotonin receptors and transporters in the brain, potentially mediating effects on mood and mental state (Fink et al., 1999).

properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14,16-18,24H,4-12H2,1-3H3/t14-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOHXXXJRQGPLC-JJFNZWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474538 | |

| Record name | 5alpha-Pregnan-17alpha-ol-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5alpha)-17-Hydroxypregnane-3,20-dione | |

CAS RN |

570-59-2 | |

| Record name | 5alpha-Pregnan-17alpha-ol-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

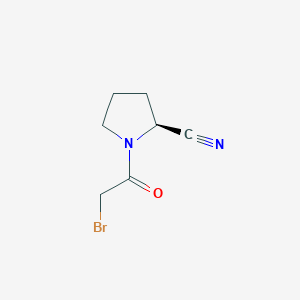

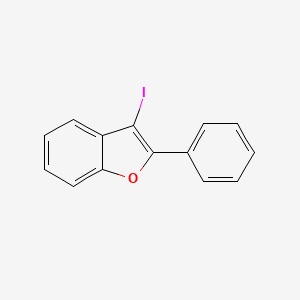

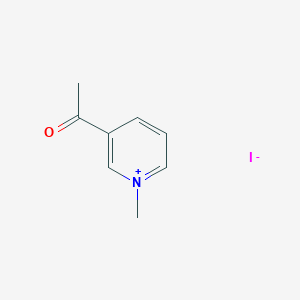

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-8-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1624872.png)

![2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)-](/img/structure/B1624876.png)

![Amino[4-(methylthio)phenyl]acetonitrile](/img/structure/B1624880.png)